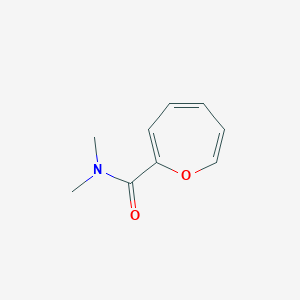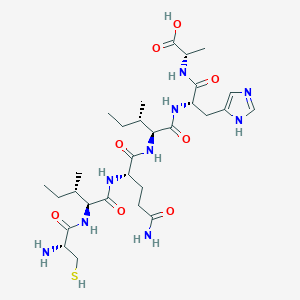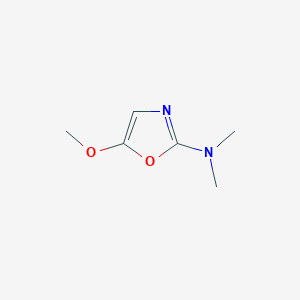
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a dodecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dicarboxylic acid derivative.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl precursor.
Attachment of the Dodecyl Chain: The dodecyl chain can be attached through an alkylation reaction, often using a dodecyl halide as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
Structural Uniqueness: The presence of the dodecyl chain distinguishes it from other pyrrolidine derivatives, potentially influencing its solubility and interaction with biological membranes.
Functional Properties: Its unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
922706-70-5 |
|---|---|
分子式 |
C22H34N2O2 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-dodecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-17-21(25)24(22(18)26)20-15-13-19(23)14-16-20/h13-16,18H,2-12,17,23H2,1H3 |
InChIキー |
LSPZEBSPJDHKJE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)



![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)

![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)



